1-acetyl-2,3,6-triphenylpiperidin-4-one
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Overview
Description
1-Acetyl-2,3,6-triphenylpiperidin-4-one is a synthetic organic compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-2,3,6-triphenylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of acetophenone derivatives with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the piperidine ring. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2,3,6-triphenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfo derivatives.
Scientific Research Applications
1-Acetyl-2,3,6-triphenylpiperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-2,3,6-triphenylpiperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2,3,6-Triphenylpiperidin-4-one: Lacks the acetyl group but shares the piperidine core structure.
1-Benzyl-2,3,6-triphenylpiperidin-4-one: Contains a benzyl group instead of an acetyl group.
1-Acetyl-2,3,5-triphenylpiperidin-4-one: Differs in the position of the phenyl groups.
Uniqueness: 1-Acetyl-2,3,6-triphenylpiperidin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
1-acetyl-2,3,6-triphenylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-18(27)26-22(19-11-5-2-6-12-19)17-23(28)24(20-13-7-3-8-14-20)25(26)21-15-9-4-10-16-21/h2-16,22,24-25H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVEZXVFMWSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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